molecular formula C21H28O4 B1209677 12-Methyl-5-dehydrohorminone

12-Methyl-5-dehydrohorminone

Cat. No. B1209677
M. Wt: 344.4 g/mol
InChI Key: RUONQJYGQKYSSL-GTJPDFRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-methyl-5-dehydrohorminone is an abietane diterpenoid that is 5-dehydrohorminone in which the hydroxy group at position 12 is replaced by a methoxy group. Isolated from the roots of Salvia multicaulis, it exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is an abietane diterpenoid, an enol ether, a secondary alcohol and a member of p-quinones. It derives from a horminone.

Scientific Research Applications

Application in Inflammatory Bowel Disease

A study explored the use of dehydroepiandrosterone (DHEA), a steroid hormone related to 12-Methyl-5-dehydrohorminone, in treating inflammatory bowel disease. It was found that DHEA could inhibit nuclear factor‐κB and the secretion of interleukin‐6 and interleukin‐12, which are critical in inflammatory processes. This suggests potential applications for 12-Methyl-5-dehydrohorminone in similar contexts (Andus et al., 2003).

Detection of Hormonal Activity in Prohormones

Research on the indirect hormonal activity of prohormones, including DHEA, has been conducted to detect their presence in feed supplements. This is achieved through an in vitro assay that mimics in vivo metabolic activation, highlighting the relevance of 12-Methyl-5-dehydrohorminone in understanding the bioactivation and hormonal activity of prohormones (Rijk et al., 2008).

Identification of Novel Compounds

Research on Illicium micranthum led to the discovery of new prenylated C6–C3 compounds, related to 12-Methyl-5-dehydrohorminone. These compounds were evaluated for their acetylcholinesterase inhibition activity, which is significant for treating diseases like Alzheimer's (Liu et al., 2018).

Anti-Tuberculosis Applications

A systematic review identified 12-Methyl-5-dehydrohorminone as one of the potent anti-tuberculosis phytochemicals. This compound displayed minimum inhibitory concentrations indicating its potential as an anti-tuberculosis agent (Swain et al., 2021).

Role in Coronary Artery Relaxation

Dihydrotanshinone, a component similar to 12-Methyl-5-dehydrohorminone, was studied for its relaxant effect on rat-isolated coronary arteries. It was found that this compound relaxes coronary artery rings, suggesting potential cardiovascular applications (Lam et al., 2008).

Synthesis and Characterization of Derivatives

Research into the chemical synthesis of derivatives, including 12-Methyl-5-dehydrohorminone, has been instrumental in creating new antitumor agents with promising preclinical properties (Rivkin et al., 2004).

Epigenetic Regulation Studies

Studies on the epigenetic regulation of enzymes like 11 beta-hydroxysteroid dehydrogenase type 2, which are involved in steroid hormone metabolism, highlight the importance of compounds like 12-Methyl-5-dehydrohorminone in understanding the epigenetic factors in hormone regulation (Alikhani-Koopaei et al., 2004).

Neurochemical Effects Study

Research on designer drugs like methylone, structurally related to 12-Methyl-5-dehydrohorminone, has explored their long-term cognitive and neurochemical effects. This research helps understand the impact of such compounds on brain function (den Hollander et al., 2013).

properties

Product Name

12-Methyl-5-dehydrohorminone

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(4bS,10R)-10-hydroxy-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,10-tetrahydrophenanthrene-1,4-dione

InChI

InChI=1S/C21H28O4/c1-11(2)14-17(23)15-12(22)10-13-20(3,4)8-7-9-21(13,5)16(15)18(24)19(14)25-6/h10-12,22H,7-9H2,1-6H3/t12-,21+/m1/s1

InChI Key

RUONQJYGQKYSSL-GTJPDFRWSA-N

Isomeric SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)[C@@H](C=C3[C@@]2(CCCC3(C)C)C)O)OC

SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC

Canonical SMILES

CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Methyl-5-dehydrohorminone
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Reactant of Route 5
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Reactant of Route 6
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